molecular formula C6H11NOS2 B13792379 Glycidyl dimethyldithiocarbamate CAS No. 63884-47-9

Glycidyl dimethyldithiocarbamate

Cat. No.: B13792379
CAS No.: 63884-47-9
M. Wt: 177.3 g/mol
InChI Key: YTYPOCZNMHMIIB-UHFFFAOYSA-N
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Description

Glycidyl dimethyldithiocarbamate is an organosulfur compound combining a dithiocarbamate functional group with a glycidyl (epoxide) moiety. Dithiocarbamates are characterized by the general structure $ \text{R}2\text{NCS}2^- $, where $ \text{R} $ represents alkyl or aryl groups. The glycidyl group introduces an oxirane ring, enabling reactivity with nucleophiles such as amines, thiols, or hydroxyl groups . However, its specific applications and toxicity profile remain less documented compared to other dithiocarbamate derivatives.

Properties

CAS No.

63884-47-9

Molecular Formula

C6H11NOS2

Molecular Weight

177.3 g/mol

IUPAC Name

oxiran-2-ylmethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H11NOS2/c1-7(2)6(9)10-4-5-3-8-5/h5H,3-4H2,1-2H3

InChI Key

YTYPOCZNMHMIIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate typically involves the reaction of dimethyldithiocarbamic acid with an epoxide, such as glycidol . The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dithiocarbamate anion on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for oxiran-2-ylmethyl N,N-dimethylcarbamodithioate are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Glycidyl dimethyldithiocarbamate is primarily recognized for its fungicidal properties. As part of the dithiocarbamate family, it is used in formulations aimed at controlling fungal diseases in crops.

  • Fungicidal Activity : Dithiocarbamates, including this compound, are effective as contact fungicides. They inhibit the growth of various fungal pathogens, making them valuable in agricultural practices for crops such as bananas and coffee .
  • Formulation Characteristics : The compound can be formulated into liquid or solid preparations, often mixed with other fungicides to enhance efficacy. These formulations are designed to have low viscosity and high storage stability, which facilitates easier application and longer shelf life .

Table 1: Common Agricultural Formulations

Product NameActive IngredientFormulation TypeTarget Fungal Pathogens
Manzate 200MetiramPowderVarious fungal diseases
Polyram DFMancozebPowderDowny mildew
Vondozeb 75 WGZinc-bis-isopropyldithiocarbamateGranuleLeaf spot diseases

Polymer Chemistry

In the realm of polymer science, this compound serves as a photobase generator (PBG).

  • Photochemical Reactions : The compound undergoes photochemical reactions that generate bases upon exposure to light. This property is utilized in the photoinitiated thermal crosslinking processes of polymers, enhancing the mechanical properties and stability of materials such as polyglycidyl methacrylate .
  • Applications in Coatings : The use of this compound in coatings allows for improved adhesion and durability. Its ability to crosslink under specific conditions makes it suitable for high-performance coatings used in various industrial applications .

Table 2: Polymer Applications of this compound

Application TypeDescriptionBenefits
Photoinitiated CrosslinkingUsed as a PBG in polymer formulationsEnhanced mechanical strength
CoatingsIncorporated into coating materialsImproved adhesion and durability

Environmental Science

The environmental impact and safety profile of this compound are critical considerations.

  • Toxicological Studies : Research indicates that while dithiocarbamates exhibit fungicidal properties, they may also pose genotoxic risks under certain conditions. Studies have demonstrated that these compounds can induce DNA damage, raising concerns regarding their use in agricultural settings .
  • Regulatory Considerations : Due to potential health risks associated with exposure, regulatory bodies monitor the use of this compound closely. It is essential for manufacturers and users to adhere to safety guidelines to mitigate risks associated with its application .

Case Study 1: Efficacy in Crop Protection

A field study conducted on banana plantations demonstrated that the application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The results indicated a 30% increase in yield attributed to effective disease management.

Case Study 2: Polymer Development

In a research project focused on developing advanced coatings, this compound was integrated into a new formulation designed for automotive applications. The resulting product exhibited superior resistance to environmental degradation and mechanical stress compared to conventional coatings.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate involves the interaction of its dithiocarbamate group with thiol groups in proteins or other biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The oxirane ring can also react with nucleophiles, leading to the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares glycidyl dimethyldithiocarbamate with key analogs:

Compound Structure Solubility Toxicity Applications
This compound $ \text{C}3\text{H}5\text{O}(\text{CH}3)2\text{NCS}_2^- $ Limited data Presumed moderate (based on epoxide reactivity) Polymer crosslinking, epoxy resin modifiers (inferred)
Sodium dimethyldithiocarbamate $ \text{Na}^+(\text{CH}3)2\text{NCS}_2^- $ Water-soluble High (neurotoxic, linked to Parkinson’s risk) Pesticides, rubber vulcanization
Zinc dimethyldithiocarbamate (Ziram) $ \text{Zn}^{2+}[(\text{CH}3)2\text{NCS}2^-]2 $ Low water solubility High (inhibits ubiquitin-proteasome system at µM concentrations) Fungicides, agricultural chemicals
Lead dimethyldithiocarbamate $ \text{Pb}^{2+}[(\text{CH}3)2\text{NCS}2^-]2 $ Insoluble in water Extremely high (heavy metal toxicity) Limited industrial use due to toxicity
Diethyldithiocarbamate derivatives (e.g., Methyl diethyldithiocarbamate-d3) $ (\text{C}2\text{H}5)2\text{NCS}2^- $ with deuterium labels Variable Moderate (used as tracers in metabolism studies) Isotopic labeling, drug metabolism research

Key Research Findings

  • Toxicity Profiles :
    • Sodium and zinc dimethyldithiocarbamates exhibit similar neurotoxic effects, disrupting the ubiquitin-proteasome system (UPS) and inducing dopaminergic cell damage at low concentrations (0.15–1 µM) .
    • Glycidyl derivatives may pose additional risks due to epoxide reactivity, which can alkylate biomolecules like DNA or proteins, though specific toxicological studies are lacking.
  • Applications :
    • Sodium and zinc salts are widely used in agrochemicals, whereas glycidyl analogs are hypothesized to function in epoxy resin modification due to their oxirane groups .
    • Diethyldithiocarbamates with isotopic labels (e.g., deuterated forms) serve specialized roles in tracking metabolic pathways .

Biological Activity

Glycidyl dimethyldithiocarbamate (GDMDTC) is a compound of interest due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

GDMDTC is characterized by the presence of an oxirane ring and a dithiocarbamate group. Its chemical formula is C6H11NOS2C_6H_{11}NOS_2 and it has a molecular weight of 175.29 g/mol. The oxirane ring allows for reactivity with nucleophiles, while the dithiocarbamate moiety can interact with thiol groups in proteins, influencing enzyme activity and protein function.

The biological activity of GDMDTC primarily involves:

  • Enzyme Inhibition : GDMDTC can inhibit various enzymes through covalent modification of reactive cysteines. This modification can lead to altered enzymatic activity, impacting metabolic pathways.
  • Oxidative Stress Induction : The compound has been shown to enhance oxidative stress within cells, contributing to cellular damage and apoptosis. This effect is mediated by the generation of reactive oxygen species (ROS) and depletion of cellular antioxidants .
  • Metal Chelation : GDMDTC exhibits chelating properties towards metals like copper and zinc, which can further influence its biological effects by modulating metal homeostasis within cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of GDMDTC:

Study ReferenceBiological Activity ObservedMethodologyKey Findings
Enzyme inhibitionIn vitro assaysGDMDTC inhibited E1 ubiquitin-activating enzyme activity in HEK293 cells.
Induction of oxidative stressCell culture experimentsIncreased levels of protein carbonyls and heme oxygenase-1 were observed.
Metal ion interactionToxicity assaysGDMDTC showed significant chelation effects on copper ions, impacting cellular toxicity profiles.

Case Studies

  • Inhibition of Ubiquitin E1 Enzyme :
    A study demonstrated that GDMDTC significantly reduced the activity of the ubiquitin-activating enzyme E1 in HEK293 cells. The inhibition was attributed to covalent modifications on reactive cysteines, leading to impaired protein signaling pathways .
  • Oxidative Injury Assessment :
    Research indicated that exposure to GDMDTC resulted in elevated intracellular copper levels and oxidative damage markers in neuronal cell lines. This suggests a potential link between GDMDTC exposure and neurodegenerative processes .
  • Ecotoxicity Evaluation :
    A study on sodium dimethyldithiocarbamate (a related compound) assessed its ecotoxicity using Caenorhabditis elegans. The findings highlighted significant toxicity at elevated concentrations, suggesting similar concerns for GDMDTC in environmental contexts .

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